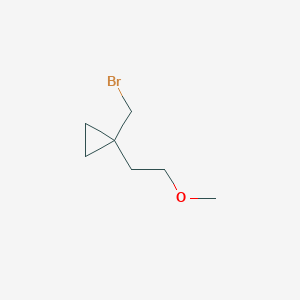

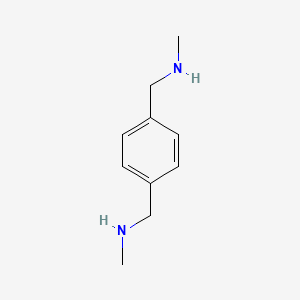

![molecular formula C28H38O6Si B12292329 3-O-[(T-Butyldiphenylsilyl)]-1,2](/img/structure/B12292329.png)

3-O-[(T-Butyldiphenylsilyl)]-1,2

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3-O-[(T-Butyldiphenylsilyl)]-1,2 is a compound that features a tert-butyldiphenylsilyl (TBDPS) group. This group is commonly used as a protecting group for alcohols in organic synthesis. The TBDPS group is known for its stability under acidic conditions and its resistance to nucleophilic attack, making it a valuable tool in synthetic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) at room temperature .

Procedure:

- Dissolve the substrate containing a hydroxyl group in DMF.

- Add TBDPSCl and imidazole to the solution.

- Stir the reaction mixture at room temperature until the starting material is consumed (monitored by thin-layer chromatography).

- Quench the reaction with methanol.

- Extract the product with ethyl acetate and wash the organic layer with aqueous solutions of hydrochloric acid, sodium bicarbonate, and brine.

- Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

- Purify the product by silica gel column chromatography .

Industrial Production Methods

In industrial settings, the production of tert-butyldiphenylsilyl-protected compounds follows similar principles but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

3-O-[(T-Butyldiphenylsilyl)]-1,2 undergoes various chemical reactions, including:

Oxidation: The TBDPS group is stable under oxidative conditions, allowing selective oxidation of other functional groups in the molecule.

Reduction: The TBDPS group is resistant to reduction, making it useful for protecting alcohols during reductive transformations.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or osmium tetroxide (OsO₄) can be used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

Substitution: Fluoride sources like TBAF or TAS-F are used for deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups present in the molecule and the reaction conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-O-[(T-Butyldiphenylsilyl)]-1,2 has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 3-O-[(T-Butyldiphenylsilyl)]-1,2 exerts its effects is primarily through the protection of hydroxyl groups. The TBDPS group forms a stable silyl ether linkage with the hydroxyl group, preventing it from participating in unwanted side reactions. This stability is due to the steric bulk and electronic properties of the tert-butyldiphenylsilyl group, which shield the hydroxyl group from nucleophilic attack and acidic hydrolysis .

Comparison with Similar Compounds

Similar Compounds

Tert-Butyldimethylsilyl (TBDMS): Another silyl protecting group, but less stable under acidic conditions compared to TBDPS.

Triisopropylsilyl (TIPS): Offers similar stability to TBDPS but is more resistant to fluoride-mediated deprotection.

Trimethylsilyl (TMS): A smaller silyl protecting group that is easily removed under mild conditions.

Uniqueness of 3-O-[(T-Butyldiphenylsilyl)]-1,2

The uniqueness of this compound lies in its exceptional stability under acidic conditions and its resistance to nucleophilic attack. This makes it particularly valuable in complex synthetic sequences where selective protection and deprotection of hydroxyl groups are required .

Properties

IUPAC Name |

8-[tert-butyl(diphenyl)silyl]oxy-5,5,11,11-tetramethyl-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38O6Si/c1-26(2,3)35(18-14-10-8-11-15-18,19-16-12-9-13-17-19)34-25-23-21(30-27(4,5)32-23)20(29)22-24(25)33-28(6,7)31-22/h8-17,20-25,29H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPIFESXSAQLCS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(OC2C(C3C(C(C2O1)O[Si](C4=CC=CC=C4)(C5=CC=CC=C5)C(C)(C)C)OC(O3)(C)C)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38O6Si |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Hydroxy-1-methyleneethyl)-8,9-dimethoxy-1,2-dihydrochromano[3,4-b]furano[2,3-h]chroman-6-one](/img/structure/B12292258.png)

![1H-Pyrazolo[3,4-b]pyridin-4-amine, 3-iodo-](/img/structure/B12292262.png)

![(11R,15S)-4-hexyl-8-methyl-3,5,8,10-tetraza-1-azoniatetracyclo[7.6.0.02,6.011,15]pentadeca-1,3,5,9-tetraen-7-one](/img/structure/B12292283.png)

![1-[1-(4-Bromophenyl)-1-methylethyl]-piperazine](/img/structure/B12292363.png)

![[3,4-Diacetyloxy-5-(3-cyano-1,2,4-triazol-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B12292368.png)